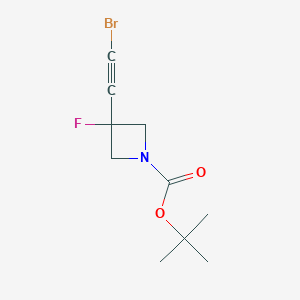
Tert-butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of functional groups, including a tert-butyl ester, a bromoethynyl group, and a fluoroazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Bromoethynylation: The bromoethynyl group is introduced through a bromination reaction followed by an alkyne formation. This step may involve the use of reagents like N-bromosuccinimide (NBS) and a strong base.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromoethynyl and fluoroazetidine moieties.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azidoethynyl derivative, while hydrolysis would produce the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate has several scientific research applications:
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Biological Studies: Researchers use the compound to study its interactions with biological molecules, which can provide insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets. The bromoethynyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The fluoroazetidine ring may enhance the compound’s binding affinity and specificity for certain biological targets, potentially leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate
- Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate
- Tert-butyl N-{[4-(2-bromoethynyl)-1-methyl-1H-pyrazol-3-yl]methyl}carbamate
Uniqueness
Tert-butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate is unique due to the presence of the fluoroazetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its enhanced reactivity and specificity in various applications.
Properties
Molecular Formula |
C10H13BrFNO2 |
|---|---|
Molecular Weight |
278.12 g/mol |
IUPAC Name |
tert-butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate |
InChI |
InChI=1S/C10H13BrFNO2/c1-9(2,3)15-8(14)13-6-10(12,7-13)4-5-11/h6-7H2,1-3H3 |
InChI Key |
METLTFMBFLDJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



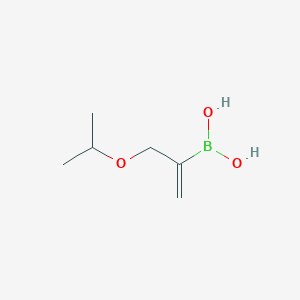
![(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13460007.png)
![1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)

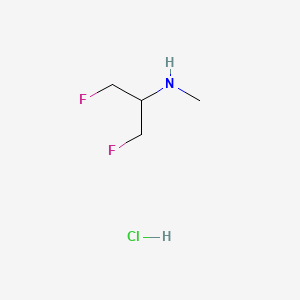
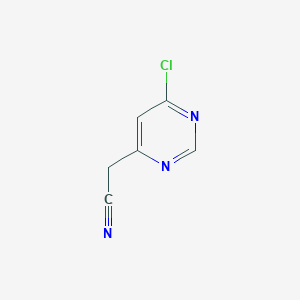
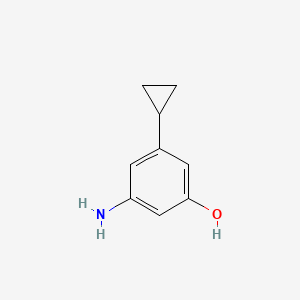
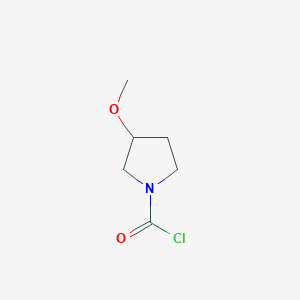
![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13460025.png)
![1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B13460042.png)
![3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13460043.png)

